molecular formula C16H18INO3S B3502061 N-(4-iodophenyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide

N-(4-iodophenyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide

Cat. No. B3502061
M. Wt: 431.3 g/mol
InChI Key: UNLZVLXULNGNRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of “N-(4-iodophenyl)-β-alanine derivatives” involves designing and synthesizing new potentially biologically active compounds . Another example is the synthesis of “4-Hexyloxy-4′-iodobiphenyl 2” which was achieved by using a base-catalyzed reaction of hydroxyl-substituted diphenyl with various alcohols of different aliphatic chain lengths .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. For example, “Ethyl N-(4-iodophenyl)glycinate” has a molecular formula of C10H12INO2 and an average mass of 305.112 Da . Similarly, “N-(4-Iodophenyl)benzamide” has a molecular formula of C13H10INO and an average mass of 323.129 Da .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex. For instance, the reaction of “N-(4-iodophenyl)-β-alanine hydrazide” was used to synthesize and evaluate new potentially biologically active azoles . Another example is the catalytic protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various analytical techniques. For instance, “N-(4-Iodophenyl)acetamide” has a melting point of 182.0 to 187.0 °C and is soluble in alcohol, ether, and chloroform .

Mechanism of Action

The mechanism of action of a compound often depends on its chemical structure and the biological system it interacts with. For instance, “N-Cyclohexyl-N’-(4-Iodophenyl)Urea” acts by blocking the 5-HT2A receptors .

Safety and Hazards

The safety and hazards of a compound depend on its chemical structure and how it is handled. For instance, “Tris(4-iodophenyl)amine” causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(4-iodophenyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18INO3S/c1-10-9-15(11(2)12(3)16(10)21-4)22(19,20)18-14-7-5-13(17)6-8-14/h5-9,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLZVLXULNGNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18INO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-iodophenyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide
Reactant of Route 2
N-(4-iodophenyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide
Reactant of Route 3
N-(4-iodophenyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-iodophenyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide
Reactant of Route 5
N-(4-iodophenyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide
Reactant of Route 6
N-(4-iodophenyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide

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